ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications
Ethylene and Plant Biology
Ethylene, a simple two-carbon atom molecule, has profound effects on plants, including its biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is not just a simple molecule but plays significant roles in plant biology, possibly underestimated. ACC has various functions beyond being ethylene's precursor, such as conjugation to different derivatives, metabolism by bacteria favoring plant growth and stress resistance, sophisticated transport for ethylene responses, and functioning as an independent signal from ethylene (Van de Poel & Van Der Straeten, 2014).
Ethyl Tertiary-Butyl Ether (ETBE) and Environmental Impact
Ethyl tertiary-butyl ether (ETBE) is used in gasoline to reduce emissions, avoid organo-lead compounds, and maintain high octane numbers. The biodegradation and fate of ETBE in soil and groundwater have been studied, revealing that microorganisms can degrade ETBE aerobically as a carbon and energy source or via cometabolism. The aerobic biodegradation involves hydroxylation of the ethoxy carbon, forming intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. However, ETBE's ether structure and slow degradation kinetics may limit its metabolism, and the presence of co-contaminants in soil and groundwater might affect its biodegradation (Thornton et al., 2020).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, found in fermented foods and beverages, is genotoxic and carcinogenic to several species. Classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC), its benchmark dose lower limit is 0.3 mg/kg bw per day. The formation of EC in foods and beverages is complex, involving reactions from urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid. Detection and quantification of EC involve techniques like gas chromatography coupled to mass spectrometry (GC–MS) or high-performance liquid chromatography (HPLC). Preventive methods to reduce EC levels include optimized production practices and abatement of EC precursors using enzymatic, physical, chemical, or chemical methods, depending on the nature of raw materials and production conditions (Weber & Sharypov, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is N-centered radicals , specifically iminyl radicals . These radicals are a special class that display unique reactivity, enable H-abstraction to generate more stable carbon radicals, and serve as radical-type electrophiles .
Mode of Action
The compound undergoes a process known as asymmetric imino-acylation . This process is enabled by merging nickel-mediated facially selective aza-Heck cyclization and radical acyl C–H activation promoted by tetrabutylammonium decatungstate (TBADT) as a hydrogen atom transfer (HAT) photocatalyst .
Biochemical Pathways
The compound affects the iminyl radical-mediated catalytic cyclizations and ring-opening reactions . Iminyl radicals have emerged as versatile synthons for N-heterocycle constructions and ring-opening reactions . They enable H-abstraction to generate more stable carbon radicals and serve as radical-type electrophiles .
Result of Action
The compound’s action results in the synthesis of highly enantioenriched pyrrolines . These are a characteristic structural motif found in numerous natural products and biologically active compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of a hydrogen atom transfer (HAT) photocatalyst, can significantly impact the compound’s action . .
Properties
IUPAC Name |
ethyl (7Z)-2-acetamido-7-acetyloxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-4-21-15(20)12-10-6-5-7-11(17-22-9(3)19)13(10)23-14(12)16-8(2)18/h4-7H2,1-3H3,(H,16,18)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENWTCKQEKYVPF-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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